Tridesilon

Description

Properties

IUPAC Name |

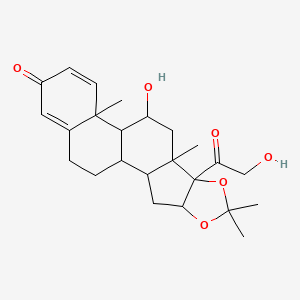

11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGKWQHBNHJJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859520 | |

| Record name | 5-Hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tridesilon (Desonide): A Deep Dive into its Molecular Mechanism of Action in Dermal Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridesilon, the brand name for desonide 0.05%, is a low-potency, non-fluorinated topical corticosteroid widely utilized in the management of various inflammatory and pruritic dermatoses, including atopic dermatitis and psoriasis.[1][2] Its therapeutic efficacy stems from its ability to modulate the intricate signaling cascades that drive the cutaneous inflammatory response. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

The anti-inflammatory, antipruritic, and vasoconstrictive properties of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4] The mechanism can be dissected into a series of sequential steps:

-

Cellular Entry and Receptor Binding: As a lipophilic molecule, desonide readily penetrates the cell membrane of keratinocytes, fibroblasts, and immune cells within the skin. In the cytoplasm, it binds to the cytosolic glucocorticoid receptor, which exists in an inactive complex with heat shock proteins (HSPs) and immunophilins.[3]

-

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the associated protein complex. This activated desonide-GR complex then translocates into the nucleus.[1][5]

-

Modulation of Gene Transcription: Once in the nucleus, the desonide-GR complex influences the transcription of a wide array of genes through two primary mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1] This interaction upregulates the transcription of anti-inflammatory genes, most notably those encoding for lipocortins (also known as annexins). Lipocortins are potent inhibitors of phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from membrane phospholipids. By inhibiting PLA2, desonide effectively curtails the production of key inflammatory mediators, including prostaglandins and leukotrienes.[2][3]

-

Transrepression: The desonide-GR complex can also repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decreased synthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules that are central to the inflammatory cascade in dermal conditions.[1]

-

-

Vasoconstriction: Desonide also exerts a vasoconstrictive effect, narrowing the small blood vessels in the upper dermis.[1] This action reduces blood flow to the inflamed area, thereby decreasing erythema (redness) and edema (swelling).

The culmination of these molecular events is a potent dampening of the inflammatory response, leading to the clinical improvement observed in treated dermatoses.

Quantitative Data Summary

While specific quantitative data on the molecular interactions of desonide are not extensively available in the public domain, the following tables summarize key clinical efficacy data from studies on atopic dermatitis.

Table 1: Clinical Efficacy of Desonide in Atopic Dermatitis (Investigator's Global Assessment)

| Study/Formulation | Patient Population | Duration of Treatment | Primary Efficacy Endpoint | Results |

| Desonide Hydrogel 0.05% vs. Desonide Ointment 0.05% | Mild-to-moderate atopic dermatitis (ages 12-65) | 4 weeks | Improvement in disease severity | Both formulations were shown to be equally effective in reducing the signs and symptoms of atopic dermatitis.[1] |

| Desonide Hydrogel 0.05% | Moderate-to-severe atopic dermatitis (ages 6 months - 6 years) | 4 weeks | Improvement in overall disease state | Marked improvement in the signs and symptoms of atopic dermatitis was demonstrated.[6] |

Table 2: Patient-Reported Outcomes with Desonide Formulations

| Study/Formulation | Patient Population | Duration of Treatment | Outcome Measure | Results |

| Desonide Hydrogel 0.05% vs. Desonide Ointment 0.05% | Mild-to-moderate atopic dermatitis (ages 12-65) | 4 weeks | Patient preference for vehicle attributes | Desonide hydrogel was rated significantly better for absorbability and lack of greasiness.[1] |

Experimental Protocols

The following provides a detailed methodology for a representative in vitro experiment designed to assess the anti-inflammatory effects of this compound on human keratinocytes.

Protocol: In Vitro Anti-inflammatory Assay in Human Keratinocytes

1. Cell Culture:

- Human epidermal keratinocytes (HEK) are cultured in a serum-free keratinocyte growth medium supplemented with bovine pituitary extract and epidermal growth factor.

- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

- For experiments, cells are seeded in 24-well plates and grown to approximately 80% confluency.

2. Inflammatory Challenge:

- To induce an inflammatory response, the keratinocyte culture medium is replaced with fresh medium containing a pro-inflammatory stimulus. A common stimulus is a combination of tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL).

3. Treatment with Desonide:

- A stock solution of desonide is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Serial dilutions of desonide are prepared in the culture medium.

- Keratinocytes are pre-treated with varying concentrations of desonide for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus. Alternatively, desonide can be co-administered with the inflammatory stimulus.

4. Measurement of Inflammatory Mediators:

- After a defined incubation period (e.g., 24 hours), the cell culture supernatants are collected.

- The concentrations of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in the supernatants are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

5. Data Analysis:

- The absorbance values from the ELISA are used to calculate the concentrations of IL-6 and IL-8.

- The percentage inhibition of cytokine release by desonide at each concentration is calculated relative to the stimulated, untreated control.

- An IC50 value (the concentration of desonide that causes 50% inhibition of cytokine release) can be determined by plotting the percentage inhibition against the log of the desonide concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the core signaling pathway of this compound and a typical experimental workflow.

References

- 1. jcadonline.com [jcadonline.com]

- 2. tvst.arvojournals.org [tvst.arvojournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dermal fibroblasts are the key sensors of aseptic skin inflammation through interleukin 1 release by lesioned keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tridesilon (Desonide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridesilon, with the active pharmaceutical ingredient desonide, is a synthetic, non-fluorinated topical corticosteroid.[1] It is classified as a low-potency (Group VI) corticosteroid and is utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatological conditions.[2][3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical and physical properties, and the mechanism of action of desonide. Detailed experimental protocols for its analysis are also presented to support research and development activities.

Molecular Structure and Identification

Desonide is a synthetic corticosteroid structurally related to hydrocortisone.[5] Its chemical name is (11β,16α)-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione.[6][7]

The molecular structure of desonide is characterized by a pregnane steroid skeleton with key functional groups that contribute to its biological activity. These include hydroxyl groups at positions 11 and 21, a cyclic ketal at positions 16 and 17 formed with acetone, and double bonds between carbons 1 and 2, and 4 and 5.[1][6]

Chemical Structure:

Chemical and Physical Properties

The chemical and physical properties of desonide are summarized in the table below, providing key data for formulation and analytical development.

| Property | Value | Citations |

| Molecular Formula | C₂₄H₃₂O₆ | [1][5][8] |

| Molecular Weight | 416.51 g/mol | [5][6][7][9] |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one | [1][8] |

| CAS Number | 638-94-8 | [1][9] |

| Appearance | White to off-white fine, odorless powder | [5][7][9] |

| Melting Point | 263-266 °C or 274-275 °C | [9] |

| Solubility | - Practically insoluble in water- Soluble in methanol and chloroform- Sparingly soluble in ethanol and acetone | [6][7] |

| logP (Octanol-Water) | 2.7 | [1][8] |

| UV Maximum Absorption | 242 nm | [9] |

Mechanism of Action and Signaling Pathway

Desonide exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its action as a corticosteroid.[3][4][10] The primary mechanism involves its binding to cytosolic glucocorticoid receptors.[10][11] This drug-receptor complex then translocates into the cell nucleus, where it modulates the transcription of a variety of genes.[10][12]

A key action of this complex is the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[3][6][7][10] Lipocortins play a crucial role in the inflammatory cascade by inhibiting the release of arachidonic acid from cell membrane phospholipids.[6][7][10] Arachidonic acid is the precursor to potent inflammatory mediators, including prostaglandins and leukotrienes. By blocking its release, desonide effectively suppresses the inflammatory response.[6][7][10]

The following diagram illustrates the anti-inflammatory signaling pathway of desonide.

Caption: Anti-inflammatory signaling pathway of Desonide.

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and characterization of desonide in research and quality control settings.

High-Performance Liquid Chromatography (HPLC) for Quantification

A common method for the quantification of desonide in bulk and pharmaceutical dosage forms is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Instrumentation: A standard HPLC system equipped with a UV-Visible detector is suitable.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for separation.[3]

-

Mobile Phase: A mixture of a buffer and an organic solvent is employed. A common mobile phase consists of a phosphate buffer (e.g., potassium dihydrogen phosphate, pH 4.8) and acetonitrile in a ratio of approximately 45:55 (v/v).[11]

-

Flow Rate: A flow rate of 1.0 mL/min is generally used.[11]

-

Detection: UV detection is performed at a wavelength of 240 nm.[3][11]

-

Sample Preparation:

-

A standard stock solution is prepared by accurately weighing and dissolving desonide in the mobile phase or a suitable solvent mixture (e.g., methanol and acetonitrile) to a known concentration (e.g., 100 µg/mL).[3]

-

For pharmaceutical creams or ointments, an extraction step is necessary. A known weight of the formulation is dispersed in a suitable solvent (e.g., a mixture of chloroform and methanol) to extract the desonide.[10]

-

Calibration standards are prepared by serial dilution of the stock solution to cover a linear range (e.g., 2.5 to 15 µg/mL).[11]

-

-

Analysis: Equal volumes of the standard solutions and the sample solution are injected into the chromatograph, and the peak areas are recorded. The concentration of desonide in the sample is determined by comparing its peak area with the calibration curve generated from the standards. The retention time for desonide under these conditions is typically around 3.5 minutes.[11]

Synthesis of Desonide

The synthesis of desonide can be achieved through various routes, often starting from prednisone acetate. A generalized synthetic pathway involves the following key steps:

-

Elimination Reaction: Prednisone acetate undergoes an elimination reaction.[4]

-

Oxidation: The resulting intermediate is then oxidized.[4]

-

Condensation: The oxidized product is condensed with acetone, typically under acidic catalysis, to form the 16,17-acetonide group.[4]

-

Reduction and Hydrolysis: Subsequent selective reduction and hydrolysis steps yield the final desonide product.[4]

It is important to note that specific reagents, catalysts, and reaction conditions are often proprietary and detailed in patent literature.[4]

In Vitro Anti-Inflammatory Assays

The anti-inflammatory activity of desonide can be assessed using various in vitro models. One common method is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Cell Culture: RAW 264.7 cells are cultured in an appropriate medium.

-

Treatment: Cells are pre-treated with varying concentrations of desonide for a specified period before being stimulated with LPS to induce an inflammatory response.

-

Measurement of Nitric Oxide: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Analysis: The absorbance is measured spectrophotometrically, and the percentage of NO inhibition by desonide is calculated relative to the LPS-stimulated control group.

Conclusion

This compound (desonide) is a well-characterized topical corticosteroid with a clear mechanism of action. This guide provides essential data on its molecular structure and chemical properties, which are fundamental for its application in pharmaceutical development. The outlined experimental protocols for analysis offer a starting point for researchers and scientists working with this active pharmaceutical ingredient.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. benthamscience.com [benthamscience.com]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. Synthetic method of desonide - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104095805B - Desonide cream and preparation method thereof - Google Patents [patents.google.com]

- 6. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sample preparation strategy for the detection of steroid-like compounds using MALDI mass spectrometry imaging: pulmonary distribution of budesonide as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desonide, a potent nonfluorinated topical steroid, vasoconstriction assay and clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ajrconline.org [ajrconline.org]

- 12. Desonide synthesis - chemicalbook [chemicalbook.com]

Tridesilon (desonide) pharmacokinetics and systemic absorption

An In-depth Technical Guide on the Pharmacokinetics and Systemic Absorption of Tridesilon (desonide)

Executive Summary

Desonide is a synthetic, non-fluorinated, low-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of corticosteroid-responsive dermatoses.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its local activity within the skin, while its safety profile is largely defined by the extent of its systemic absorption. This document provides a comprehensive technical overview of the pharmacokinetics and systemic absorption of desonide, intended for researchers, scientists, and professionals in drug development. It consolidates quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of desonide's behavior following topical application.

Pharmacokinetics

Absorption

The percutaneous absorption of desonide is a multi-factorial process influenced by the integrity of the epidermal barrier, the formulation vehicle, the presence of inflammation, and the use of occlusive dressings.[1][4][5][6] Factors that compromise the stratum corneum, such as in inflammatory skin conditions like eczema, can increase the extent of drug penetration.[1][4][6]

Distribution

Once absorbed into the systemic circulation, corticosteroids, including desonide, are known to bind to plasma proteins to varying degrees.[7][8] From there, they are distributed to various tissues.

Metabolism

Following systemic absorption, desonide is metabolized primarily in the liver.[9][10] The metabolic pathways are consistent with those of other systemically administered corticosteroids.

Excretion

The metabolites of desonide, along with any unchanged drug, are primarily excreted by the kidneys.[7][8][9] A smaller portion of the metabolites is also eliminated through the bile.[7][8][9]

Systemic Absorption: Quantitative Data

Systemic absorption of topical desonide is a critical consideration, as it can lead to systemic side effects such as reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, and hyperglycemia.[1][9][11] The extent of absorption varies significantly with the condition of the skin and the use of occlusion.

Table 1: Preclinical Systemic Absorption of Desonide Cream (0.01%) in Rabbits

| Skin Condition | Occlusion Status | Mean Absorption (%) | Data Source |

| Intact | Non-Occluded | 6.47 | [5] |

| Abraded | Non-Occluded | 6.99 | [5] |

| Intact | Occluded (8 hours) | Not Significantly Increased | [5] |

| Abraded | Occluded (8 hours) | 14.94 | [5] |

Table 2: In Vitro Desonide Release from Topical Formulations

| Formulation | Mean Drug Release (µg/cm²) | Experimental Model | Data Source |

| Developed Gel-Cream (D-GC) | 57.8 | Vertical Franz Cell | [12] |

| Commercial Gel-Cream (C-GC) | 51.7 | Vertical Franz Cell | [12] |

Experimental Protocols

The characterization of desonide's pharmacokinetics and systemic absorption relies on specific and validated experimental models, both in vivo and in vitro.

In Vivo Nonclinical Percutaneous Absorption Study

This protocol is designed to quantify the systemic absorption of a topical formulation under various skin conditions.

-

Model: Male rabbits.

-

Test Article: Radiolabeled ¹⁴C-desonide cream (0.01%).

-

Procedure:

-

The test article is applied topically to designated treatment sites on the rabbits.

-

Four skin conditions are evaluated: non-occluded intact skin, non-occluded abraded skin, occluded intact skin, and occluded abraded skin.

-

For occluded sites, the application area is covered with a suitable occlusive dressing for a specified duration (e.g., 8 hours).

-

Urine and feces are collected over a period of time post-application.

-

The amount of radioactivity in the collected excreta is measured.

-

-

Endpoint: The percentage of the topically administered dose recovered in the excreta is calculated to represent the total systemic absorption.[5]

In Vitro Skin Permeation and Drug Release Assay

This protocol assesses the rate and extent of drug release from a formulation and its permeation through the skin, providing a surrogate for in vivo absorption.

-

Model: Vertical Franz diffusion cell system.

-

Membrane: Excised human or animal skin.

-

Procedure:

-

The excised skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.

-

The test formulation (e.g., desonide gel-cream) is applied to the outer surface of the skin (stratum corneum side) in the donor compartment.

-

The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C) to simulate physiological conditions.

-

At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis.

-

At the end of the experiment, the skin is removed, and the amount of drug retained within the different skin layers (epidermis, dermis) can be quantified.

-

-

Endpoint: The cumulative amount of drug permeated into the receptor fluid over time is measured using a validated analytical method (e.g., HPLC), and the results are typically expressed as µg/cm².[12]

Clinical Assessment of HPA Axis Suppression

This clinical protocol evaluates the potential for a topical corticosteroid to cause systemic effects by measuring its impact on the HPA axis.

-

Subjects: Healthy volunteers or patients with the indicated dermatosis.

-

Procedure:

-

Subjects apply the topical corticosteroid over a large surface area (e.g., >20% of Body Surface Area) for a prolonged period (e.g., 2-4 weeks).

-

HPA axis function is assessed at baseline and at the end of the treatment period.

-

-

Endpoints: The primary evaluation is conducted through standardized endocrine stimulation tests. Common tests include:

-

ACTH Stimulation Test: Measures the adrenal gland's response to an injection of synthetic ACTH (cosyntropin). A suppressed adrenal gland will show a blunted cortisol response.

-

A.M. Plasma Cortisol: A single measurement of plasma cortisol in the morning, when levels are typically highest. Low levels may indicate suppression.

-

Urinary Free Cortisol: Measures the amount of cortisol excreted in the urine over 24 hours, providing an integrated assessment of cortisol production.[1]

-

Visualizations: Pathways and Workflows

Mechanism of Action: Glucocorticoid Signaling Pathway

The anti-inflammatory action of desonide is mediated through its interaction with the glucocorticoid receptor, leading to the modulation of gene expression.

Caption: Desonide's intracellular signaling pathway.

Experimental Workflow: In Vitro Percutaneous Absorption

The following diagram illustrates the typical workflow for assessing the skin penetration of a topical formulation like this compound using a Franz diffusion cell.

Caption: Workflow for an in vitro Franz cell diffusion experiment.

References

- 1. Desonide Cream, 0.05% Desonide Ointment, 0.05% [dailymed.nlm.nih.gov]

- 2. Articles [globalrx.com]

- 3. Articles [globalrx.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. reference.medscape.com [reference.medscape.com]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and in vivo evaluation of a desonide gel-cream photostabilized with benzophenone-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Tridesilon in Skin Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridesilon (desonide) is a synthetic, non-fluorinated topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of various dermatological conditions.[1][2] Its therapeutic effects are primarily mediated through interactions with specific cellular targets within skin cells, leading to the modulation of gene expression and intracellular signaling pathways. This technical guide provides a detailed overview of the known cellular targets of this compound, focusing on its mechanism of action in skin cells such as keratinocytes and fibroblasts. The guide includes a summary of its effects on key inflammatory pathways, quantitative data on corticosteroid activity, detailed experimental protocols for studying its effects, and visualizations of the relevant signaling cascades.

Primary Cellular Target: The Glucocorticoid Receptor

The principal cellular target of this compound is the cytosolic glucocorticoid receptor (GR) , a member of the nuclear receptor superfamily of ligand-activated transcription factors.[1][2][3][4]

Genomic Mechanism of Action

The anti-inflammatory effects of this compound are predominantly mediated through the genomic pathway, which involves the following key steps:

-

Ligand Binding: Being lipophilic, this compound penetrates the cell membrane of skin cells and binds to the ligand-binding domain of the cytosolic GR. This binding event induces a conformational change in the receptor.

-

Receptor Activation and Translocation: Upon ligand binding, the GR dissociates from a complex of heat shock proteins (HSPs), unmasking its nuclear localization signal. The activated this compound-GR complex then translocates from the cytoplasm into the nucleus.[1][3]

-

DNA Binding and Gene Regulation: In the nucleus, the this compound-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[1] This interaction leads to:

-

Transactivation: An increase in the transcription of genes encoding anti-inflammatory proteins. A key example is the induction of annexin A1 (lipocortin-1) , which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1]

-

Transrepression: A decrease in the transcription of genes encoding pro-inflammatory proteins. This is often achieved through the interaction of the this compound-GR complex with other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .

-

Non-Genomic Mechanism of Action

In addition to the classical genomic pathway, corticosteroids can exert rapid, non-genomic effects that are independent of gene transcription and protein synthesis. These effects are initiated by interactions with membrane-bound glucocorticoid receptors or through other signaling cascades.[5] While the specific non-genomic effects of this compound in skin cells are not extensively detailed in the literature, they are a recognized aspect of corticosteroid action.

Modulation of Key Inflammatory Signaling Pathways

This compound's anti-inflammatory activity in skin cells is a direct consequence of its ability to interfere with key signaling pathways that drive the inflammatory response.

Inhibition of the NF-κB Pathway

NF-κB is a master regulator of inflammation, and its activation in keratinocytes and fibroblasts leads to the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound, through the activated GR, can inhibit the NF-κB pathway via several mechanisms:

-

Direct Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.

-

Induction of IκBα: The GR can increase the transcription of the gene encoding IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.

Regulation of the AP-1 Pathway

The transcription factor AP-1 (a dimer of proteins from the Jun and Fos families) is another critical regulator of inflammation and is often activated by stress signals, growth factors, and cytokines. The activated GR can interfere with AP-1 signaling, typically leading to the repression of AP-1-mediated transcription of pro-inflammatory genes.

Influence on the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways (including ERK, JNK, and p38) are involved in regulating a wide range of cellular processes in the skin, including inflammation, proliferation, and differentiation. While direct inhibition of MAPK phosphorylation by this compound is not its primary mechanism, the modulation of gene expression by the this compound-GR complex can indirectly influence the activity and downstream effects of the MAPK pathways.[6]

Quantitative Data

| Parameter | Description | Representative Value Range for Corticosteroids |

| Binding Affinity (Kd) for GR | The equilibrium dissociation constant, representing the concentration of the drug required to occupy 50% of the glucocorticoid receptors. A lower Kd indicates a higher binding affinity. | 1 - 50 nM |

| IC50 for Cytokine Production | The concentration of the drug that inhibits the production of a specific pro-inflammatory cytokine (e.g., IL-1β, TNF-α) by 50%. | 0.1 - 100 nM |

| Gene Target | Cell Type | Effect of Corticosteroid Treatment | Representative Fold Change |

| Annexin A1 (ANXA1) | Keratinocytes, Fibroblasts | Upregulation | 2 to 10-fold increase |

| Interleukin-1β (IL-1B) | Keratinocytes | Downregulation | 50% to 90% decrease |

| Tumor Necrosis Factor-α (TNF) | Keratinocytes | Downregulation | 40% to 80% decrease |

| Matrix Metallopeptidase 1 (MMP1) | Fibroblasts | Downregulation | 30% to 70% decrease |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the cellular targets and mechanism of action of this compound in skin cells.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the glucocorticoid receptor.

Methodology:

-

Cell Culture: Human keratinocytes (e.g., HaCaT) or dermal fibroblasts are cultured to 80-90% confluency.

-

Cytosol Extraction: Cells are harvested, washed with ice-cold PBS, and lysed in a hypotonic buffer to release cytosolic proteins, including the GR. The lysate is then centrifuged at high speed to pellet cellular debris and organelles, yielding a clear cytosolic extract.

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with aliquots of the cytosolic extract.

-

Increasing concentrations of unlabeled this compound (or a reference corticosteroid) are added to compete with the radiolabeled ligand for binding to the GR.

-

Non-specific binding is determined in parallel incubations containing a large excess of unlabeled dexamethasone.

-

-

Separation and Quantification: After incubation, the bound and free radioligand are separated using a method such as dextran-coated charcoal adsorption or size-exclusion chromatography. The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competing ligand. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Kd can be calculated using the Cheng-Prusoff equation.

NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

-

Cell Culture and Transfection: HaCaT keratinocytes are seeded in multi-well plates. The cells are then transiently transfected with a reporter plasmid containing a luciferase or secreted alkaline phosphatase (SEAP) gene under the control of a promoter with multiple NF-κB binding sites. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected to normalize for transfection efficiency.

-

Treatment: After an overnight incubation to allow for gene expression, the cells are pre-treated with various concentrations of this compound for 1-2 hours.

-

Stimulation: The cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), for 6-8 hours.

-

Lysis and Reporter Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. If a SEAP reporter is used, the activity is measured in the culture medium.

-

Data Analysis: The NF-κB-dependent luciferase activity is normalized to the control luciferase activity. The results are expressed as the percentage of inhibition of TNF-α-induced NF-κB activity by this compound.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the effect of this compound on the mRNA levels of target inflammatory and anti-inflammatory genes.

Methodology:

-

Cell Culture and Treatment: Human keratinocytes or fibroblasts are treated with different concentrations of this compound for a specified period (e.g., 4, 8, or 24 hours).

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined. The RNA is then reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR: The cDNA is used as a template for PCR with primers specific for the target genes (e.g., ANXA1, IL1B, TNF, MMP1) and one or more stable reference genes (e.g., GAPDH, ACTB). The PCR is performed in a real-time PCR instrument using a DNA-binding dye (e.g., SYBR Green) or a fluorescent probe.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene(s) and comparing the treated samples to the vehicle-treated control.

Visualizations

Signaling Pathways

Caption: Genomic signaling pathway of this compound in skin cells.

Experimental Workflow

Caption: General experimental workflow for studying this compound's effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Desonide: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]

- 3. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Anti-inflammatory and Antipruritic Properties of Tridesilon (Desonide 0.05%)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tridesilon, the brand name for desonide, is a synthetic, non-fluorinated topical corticosteroid valued for its anti-inflammatory and antipruritic effects.[1][2][3] Classified as a low-potency corticosteroid, it serves as a critical therapeutic agent for a variety of corticosteroid-responsive dermatoses, including atopic dermatitis.[4][5][6] This document provides an in-depth technical examination of the molecular mechanisms, quantitative efficacy, and experimental evaluation of this compound's core pharmacological properties.

Molecular Mechanism of Action

This compound's therapeutic effects are rooted in its activity as a glucocorticoid receptor (GR) agonist.[2][7] Its mechanism is multifaceted, involving genomic and non-genomic actions that culminate in the suppression of inflammatory and pruritic pathways.

Glucocorticoid Receptor-Mediated Gene Regulation

The primary anti-inflammatory action of desonide is mediated through its interaction with cytosolic glucocorticoid receptors.[1][8] Upon binding, the desonide-GR complex translocates into the cell nucleus.[1][8] Within the nucleus, this complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), thereby modulating the transcription of target genes.[8] This leads to two critical outcomes:

-

Upregulation of Anti-inflammatory Genes: The complex enhances the production of anti-inflammatory proteins.[8] A key example is the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins (e.g., annexin-1).[1][9]

-

Suppression of Pro-inflammatory Genes: It inhibits the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules, which are crucial for orchestrating and sustaining an inflammatory response.[8][10]

Caption: Glucocorticoid receptor signaling pathway for this compound.

Inhibition of the Arachidonic Acid Cascade

A pivotal aspect of this compound's anti-inflammatory effect is the inhibition of the arachidonic acid metabolic pathway. By inducing the synthesis of lipocortins, this compound effectively inhibits the phospholipase A2 (PLA2) enzyme.[1][9] PLA2 is responsible for releasing arachidonic acid from membrane phospholipids.[1] Preventing this initial step halts the subsequent production of potent inflammatory mediators, including prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway).[1][9]

Caption: Inhibition of the arachidonic acid inflammatory cascade.

Antipruritic and Vasoconstrictive Properties

The antipruritic (anti-itch) effect of this compound is largely secondary to its potent anti-inflammatory action.[11][12] In inflammatory dermatoses like atopic dermatitis, itch is often driven by inflammatory mediators rather than histamine.[11][12] By suppressing the production of these mediators, this compound effectively alleviates the associated pruritus. Additionally, this compound exhibits vasoconstrictive properties, narrowing capillaries in the upper dermis.[1][5][8] This action helps to reduce erythema (redness) and edema (swelling) at the site of inflammation.

Quantitative Efficacy Data

Clinical studies have quantitatively demonstrated the efficacy of this compound (desonide) formulations in treating inflammatory and pruritic symptoms.

Table 1: Anti-inflammatory Efficacy of Desonide Formulations

| Study Population | Formulation | Primary Endpoint | Result | Statistical Significance | Reference |

| Mild to Moderate Atopic Dermatitis | Desonide Cream 0.05% | Treatment Success (IGA score of 'clear' or 'almost clear') | Significantly greater success compared to placebo vehicle. | p < 0.0001 | [13] |

| Atopic Dermatitis | Desonide Hydrogel 0.05% | Improvement in IGA Score (from Baseline) | 75.83% improvement at Day 7. | p < 0.0001 | [11] |

| Atopic Dermatitis | Desonide Foam 0.05% | Mean % Improvement in Total Signs and Symptoms | 60.0% improvement at Week 4 (vs. 20.9% for Vehicle Foam). | Not specified | [14] |

IGA: Investigator's Global Assessment

Table 2: Antipruritic Efficacy of Desonide Formulations

| Study Population | Formulation | Primary Endpoint | Result | Statistical Significance | Reference |

| Atopic Dermatitis with Pruritus | Desonide Hydrogel 0.05% | Reduction in Pruritus VAS Score (from Baseline) | 86.61% reduction at Day 7. | p < 0.0001 | [11] |

| Corticosteroid-responsive Dermatoses | This compound (Desonide) | Symptom Relief | Significant improvement in pruritus and erythema vs. placebo. | Not specified | [15] |

VAS: Visual Analog Scale

Experimental Protocols

The evaluation of this compound's properties relies on a range of standardized preclinical and clinical experimental models.

In Vivo Preclinical Models

3.1.1 Vasoconstriction Assay (McKenzie-Stoughton Assay) This assay is a cornerstone for determining the bio-potency of topical corticosteroids.

-

Objective: To assess the vasoconstrictive (skin blanching) effect of a topical corticosteroid, which correlates with its anti-inflammatory activity.

-

Methodology:

-

Subject Selection: Healthy human volunteers with normal skin are enrolled.

-

Site Demarcation: Multiple test sites are marked on the flexor surface of the forearms.

-

Application: A standardized amount of the test formulation (e.g., this compound 0.05% Cream) and a vehicle control are applied to the assigned sites.

-

Occlusion: The sites are often covered with an occlusive dressing for a set period (e.g., 6-16 hours) to enhance absorption.

-

Assessment: After removal of the dressing and cleaning of the sites, the degree of skin blanching (pallor) is visually assessed by trained evaluators at specific time points (e.g., 2, 4, 6, and 24 hours post-application).

-

Scoring: Blanching is graded on a standardized scale (e.g., 0 = no vasoconstriction to 4 = maximal blanching). The cumulative score determines the potency classification. A study using this method found no significant difference between Desonide Foam 0.05% and this compound Cream 0.05%, placing them in the same low-potency class.[14]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Factsheet, Uses & Common Side Effects | Rexall [rexall.ca]

- 4. Articles [globalrx.com]

- 5. Articles [globalrx.com]

- 6. Articles [globalrx.com]

- 7. Desonide: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]

- 8. What is the mechanism of Desonide? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of desonide hydrogel on pruritis associated with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.mssm.edu [scholars.mssm.edu]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Articles [globalrx.com]

In-Vitro Effects of Tridesilon (Desonide) on Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro effects of Tridesilon (desonide), a low-potency topical corticosteroid, on keratinocytes. The information presented is collated from peer-reviewed scientific literature, with a focus on quantitative data, detailed experimental methodologies, and the underlying cellular and molecular mechanisms.

Executive Summary

Desonide, the active pharmaceutical ingredient in this compound, is a non-fluorinated corticosteroid utilized in the treatment of various steroid-responsive dermatoses. Its therapeutic efficacy is, in part, attributed to its direct effects on keratinocytes, the primary cell type of the epidermis. In-vitro studies are crucial for elucidating the specific cellular and molecular responses of keratinocytes to desonide, providing a foundational understanding for its clinical application and the development of novel dermatological therapies. This document summarizes key findings from in-vitro investigations, focusing on desonide's impact on keratinocyte proliferation, cell cycle progression, and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from a comparative in-vitro study on the effects of various topical corticosteroids, including desonide, on the HaCaT human keratinocyte cell line.

Table 1: Effect of Desonide on HaCaT Keratinocyte Proliferation

| Concentration (M) | Mean Inhibition of Cell Growth (%) |

| 10-8 | Proliferation Induced |

| 10-7 | Not Reported |

| 10-6 | Not Reported |

| 10-5 | Not Reported |

| 10-4 | Significant Inhibition |

Data adapted from a study comparing multiple corticosteroids. At a concentration of 10-4M, desonide was ranked as having a greater antiproliferative effect than betamethasone-valerate, hydrocortisone-base, clobetasol-propionate, and hydrocortisone-butyrate, and less of an effect than betamethasone-dipropionate[1]. At 10-8M, desonide, along with other tested corticosteroids, induced HaCaT proliferation[1].

Table 2: Effect of Desonide on HaCaT Keratinocyte Cell Cycle and Apoptosis (at 10-4M)

| Parameter | Observation |

| Cell Cycle Arrest | Primarily in the G2 phase |

| Apoptosis vs. Necrosis | Induced more necrosis than apoptosis |

These findings contrast with some other corticosteroids. For instance, clobetasol-propionate arrested the cell cycle in the S-phase, while betamethasone-dipropionate and betamethasone-valerate induced more apoptosis than necrosis[1].

Experimental Protocols

The methodologies outlined below are based on the procedures described in the cited literature for assessing the in-vitro effects of desonide on keratinocytes.

Cell Culture

-

Cell Line: HaCaT, a spontaneously immortalized human keratinocyte cell line, is commonly used as a model for hyperproliferative keratinocytes[1].

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cell Proliferation Assay (MTT Assay)

-

Seeding: HaCaT cells are seeded into 96-well plates at a density of 1 x 104 cells/well.

-

Treatment: After 24 hours of incubation to allow for cell adherence, the culture medium is replaced with a fresh medium containing various concentrations of desonide (e.g., 10-8M to 10-4M) or vehicle control (e.g., ethanol).

-

Incubation: Cells are incubated with the treatment for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

-

Solubilization: The medium is removed, and the formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO).

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Preparation: HaCaT cells are seeded in larger culture vessels (e.g., 6-well plates) and treated with desonide (e.g., 10-4M) for a defined period (e.g., 72 hours).

-

Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis and Necrosis Assay (Annexin V/Propidium Iodide Staining)

-

Treatment and Harvesting: Similar to the cell cycle analysis, HaCaT cells are treated with desonide and harvested.

-

Staining: The harvested cells are resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-positive cells are considered necrotic.

-

Visualizations: Signaling Pathways and Workflows

Glucocorticoid Receptor Signaling Pathway in Keratinocytes

Caption: Glucocorticoid receptor signaling cascade initiated by desonide in keratinocytes.

Experimental Workflow for In-Vitro Analysis of Desonide on Keratinocytes

Caption: Workflow for assessing desonide's in-vitro effects on keratinocytes.

Discussion and Conclusion

The in-vitro data demonstrate that desonide exerts a dose-dependent effect on keratinocyte proliferation, with higher concentrations leading to significant growth inhibition and lower concentrations potentially stimulating proliferation[1]. The observed G2 phase cell cycle arrest and induction of necrosis suggest specific molecular pathways are engaged by desonide in HaCaT cells[1]. These findings provide a cellular basis for the therapeutic effects of this compound in hyperproliferative skin conditions. The anti-inflammatory actions of corticosteroids, such as desonide, are primarily mediated through the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and the transactivation of anti-inflammatory genes.

This technical guide serves as a foundational resource for researchers and professionals in the field of dermatology and drug development. The provided data and protocols offer a framework for further investigation into the nuanced effects of desonide and other corticosteroids on keratinocyte biology. Future studies could explore the impact of desonide on keratinocyte differentiation, cytokine profiles, and the expression of specific genes involved in inflammation and cell cycle regulation to further elucidate its mechanism of action.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Historical Development and Synthesis of Desonide

This whitepaper provides a comprehensive overview of the low-potency topical corticosteroid, desonide. It covers its historical development, detailed synthesis pathways, mechanism of action, clinical efficacy, and the experimental protocols used for its evaluation.

Historical Development

Desonide is a synthetic, non-fluorinated corticosteroid that has been a staple in dermatology for decades.[1][2][3] Its favorable safety profile makes it a suitable treatment for a variety of steroid-responsive dermatoses in patients of all ages, including infants.[2][3]

1.1 Initial Introduction and Key Milestones:

-

1937: Cortisol is first synthesized.[2]

-

1949: The therapeutic potential of corticosteroids for inflammatory conditions like rheumatoid arthritis is discovered.[2][4]

-

1952: The benefits of topical hydrocortisone for eczematous dermatitis are demonstrated, paving the way for topical steroid development.[2]

-

1970s: Desonide becomes available as a low-potency topical corticosteroid.[1][]

-

1972: Desonide is first introduced in the United States by Dome Laboratories under the trade name Tridesilon.[1] Following its U.S. debut, it was marketed under various brand names in countries like Italy, Spain, and the United Kingdom.[1]

-

January 22, 1980: The first U.S. patent for the topical anti-inflammatory use of desonide is granted.[1]

-

September 16, 2006: The FDA approves Verdeso Foam® (desonide 0.05%), a foam-based formulation from Connetics Corporation.[1]

-

October 20, 2006: The FDA approves Desonate® (desonide 0.05%), a hydrogel delivery vehicle by SkinMedica Inc., for treating mild to moderate atopic dermatitis.[1][6]

Desonide is classified as a Group VI corticosteroid under the U.S. system, making it the second least potent group, suitable for mild to moderate skin inflammation.[1][] It is available in various formulations, including cream, ointment, lotion, gel, and foam.[1][3][8]

Chemical Synthesis of Desonide

The synthesis of desonide can be achieved through multiple routes. The most common methods involve the modification of existing steroid precursors, such as prednisone acetate or 16α-hydroxyprednisolone.

2.1 Synthesis from Prednisone Acetate

A patented method describes a five-step process starting from prednisone acetate, which is notable for being environmentally friendly by recycling solvents and avoiding the use of heavy metals.[9][10] The overall yield is reported to be over 60%.[10]

The key steps in this synthesis are:

-

Elimination Reaction: Prednisone acetate undergoes an elimination reaction using sulfur dioxide in the presence of a catalyst.[9][10]

-

Condensation: The oxidized product is treated with acetone in the presence of a catalyst to form the characteristic 16,17-acetonide ring structure.[9][10]

-

Selective Reduction: The product from the condensation step is selectively reduced.[9][10]

2.2 Synthesis from 16α-Hydroxyprednisolone

Another established method involves the direct reaction of 16α-hydroxyprednisolone with acetone.[11] This reaction forms the isopropylidene dioxy ring at the 16α and 17 positions.

The reaction is typically catalyzed by an acid, such as boron trifluoride, in a suitable solvent like acetonitrile under an inert atmosphere and controlled temperature conditions (-5°C to 10°C).[11]

Mechanism of Action

Like other corticosteroids, desonide exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][][12] Its mechanism is based on the modulation of gene expression following interaction with glucocorticoid receptors (GR).[12][13]

3.1 Signaling Pathway:

-

Cellular Entry and Receptor Binding: Desonide penetrates the cell membrane and binds to cytosolic glucocorticoid receptors.[12][13][14]

-

Nuclear Translocation: The desonide-GR complex translocates into the cell nucleus.[12][13][14]

-

Gene Expression Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[13] This binding alters the transcription of target genes.[12][13]

-

Anti-inflammatory Protein Synthesis: Gene activation leads to the synthesis of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins.[1][][12][15]

-

Inhibition of Inflammatory Mediators: Lipocortins block the action of PLA2, which is responsible for releasing arachidonic acid from cell membranes. By inhibiting arachidonic acid release, desonide prevents the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[1][][12]

-

Vasoconstriction: Desonide also causes the narrowing of blood vessels in the application area, which reduces blood flow and helps decrease redness and swelling.[][13]

References

- 1. Desonide - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Desonide: a review of formulations, efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 6. drugs.com [drugs.com]

- 8. Desonide: Uses, Side Effects, Dosage & Reviews [goodrx.com]

- 9. Synthetic method of desonide - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN103936813A - Synthetic method of desonide - Google Patents [patents.google.com]

- 11. Desonide synthesis - chemicalbook [chemicalbook.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is the mechanism of Desonide? [synapse.patsnap.com]

- 14. What is Desonide used for? [synapse.patsnap.com]

- 15. Articles [globalrx.com]

An In-Depth Technical Guide to the Stability and Degradation Pathways of Tridesilon (Desonide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Tridesilon (desonide), a synthetic corticosteroid widely used in topical formulations for its anti-inflammatory and antipruritic properties. Understanding the chemical stability of desonide is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. This document details the known degradation products, the pathways through which they are formed, and the experimental protocols used to assess the stability of this active pharmaceutical ingredient (API).

Chemical Stability and Degradation Pathways

This compound, like other corticosteroids, is susceptible to degradation under various environmental conditions, including exposure to light, heat, humidity, and extreme pH. Forced degradation studies are instrumental in identifying potential degradation products and elucidating the pathways of decomposition. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to predict its long-term stability.

The primary degradation pathways for this compound involve hydrolysis, oxidation, and photodegradation.

Hydrolytic Degradation

This compound is susceptible to both acid and base-catalyzed hydrolysis.

-

Acidic Conditions: Under acidic conditions, a major degradation product identified is Desonide-21-dehydro .[1][2] This likely occurs through the dehydration of the C21 alcohol.

-

Basic Conditions: In alkaline media, the primary degradation product is reported to be 16-Alpha-Hydroxy prednisolone .[1][2] This suggests a rearrangement or cleavage of the acetonide group. Another study indicates that desonide is more susceptible to degradation in alkaline conditions, showing three degradation peaks in HPTLC analysis.

Oxidative Degradation

Oxidative stress is a significant degradation pathway for corticosteroids. The main degradation pathway for 21-hydroxyglucocorticoids like desonide is the oxidative cleavage of the alpha-ketol group.

-

The major degradation product formed under oxidative conditions (e.g., exposure to hydrogen peroxide) is a C-17-carboxylic acid derivative . This product has been identified in ointment formulations.

Photodegradation

Desonide has been shown to be unstable under exposure to both UVA and UVC radiation. The degradation can be significant, with one study reporting that the residual content of the drug was less than 90% after only 2 hours of UVA irradiation in a hair solution. The photodegradation of a desonide lotion was found to follow second-order kinetics, with a t90% value of 1.58 hours under the experimental conditions.

Other Degradation Pathways

-

Methoxy Impurity: In the presence of methanol, either as a residual solvent or in the formulation, a methoxy degradant of Desonide can be formed.[1][2] This impurity is thought to be generated from the 21-dehydro compound reacting with methanol.

The following diagram illustrates the known degradation pathways of this compound.

Quantitative Stability Data

While several studies have identified the degradation products of this compound, there is a limited amount of publicly available quantitative kinetic data. The following tables summarize the available information on the percentage of degradation under various stress conditions. Further research is needed to establish a comprehensive pH-rate profile and determine the activation energies for thermal degradation.

Table 1: Summary of Forced Degradation Studies of this compound

| Stress Condition | Reagent/Parameters | Time | Temperature | % Degradation | Degradation Products Identified | Reference |

| Acid Hydrolysis | 2N HCl | 30 min | 60°C | - | Desonide-21-dehydro | [1][2] |

| Base Hydrolysis | 2N NaOH | 30 min | 60°C | - | 16-Alpha-Hydroxy prednisolone | [1][2] |

| Base Hydrolysis | 0.2M NaOH | - | 70°C | More than other conditions | Three degradation products | |

| Oxidative | 20% H₂O₂ | 30 min | 60°C | - | C-17 Carboxylic Acid Derivative | |

| Photodegradation | UVA (352 nm) | 2 h | - | >10% | - | |

| Photodegradation | UVA (352 nm) | 15 h | - | 38% - 57% | - | [3] |

Table 2: Photodegradation Kinetics of Desonide Lotion

| Kinetic Parameter | Value | Conditions | Reference |

| Reaction Order | Second-order | UVA radiation (352 nm) | |

| t₉₀% (time for 10% degradation) | 1.58 h | UVA radiation (352 nm) |

Experimental Protocols

The following sections detail the methodologies employed in the stability and forced degradation studies of this compound.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods. A typical experimental workflow is depicted below.

-

Protocol 1: A stock solution of desonide is treated with 2N hydrochloric acid and refluxed at 60°C for 30 minutes. The resulting solution is then neutralized and diluted for analysis.

-

Protocol 2: 10 mg of desonide is dissolved in 10 mL of a methanolic solution of 1M HCl and refluxed at 70°C.

-

Protocol 1: A stock solution of desonide is treated with 2N sodium hydroxide and refluxed at 60°C for 30 minutes. The solution is then neutralized and diluted for analysis.

-

Protocol 2: 10 mg of desonide is dissolved in 10 mL of a methanolic solution of 0.2M NaOH and refluxed at 70°C.

-

A stock solution of desonide is treated with 20% hydrogen peroxide and refluxed at 60°C for 30 minutes. The resulting solution is then diluted for analysis.

-

A solution of desonide is exposed to a controlled source of UVA (e.g., 352 nm) or UVC (e.g., 254 nm) radiation in a photostability chamber. Samples are withdrawn at various time points for analysis. The total exposure should be in accordance with ICH Q1B guidelines (not less than 1.2 million lux hours and 200 watt hours/square meter).

-

A solid sample of desonide is exposed to dry heat in a calibrated oven at a specified temperature (e.g., 105°C for 6 hours). The sample is then dissolved and diluted for analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of desonide and its degradation products.

Table 3: Example of a Stability-Indicating HPLC Method

| Parameter | Condition |

| Column | Altima C18 (100 x 4.6 mm, 5µm) |

| Mobile Phase | Phosphate buffer (pH 4.8) and Acetonitrile (45:55 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

For the identification and structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[1]

Conclusion

This technical guide has summarized the current knowledge on the stability and degradation pathways of this compound. The primary degradation routes include hydrolysis, oxidation, and photolysis, leading to the formation of several known degradation products. While qualitative information is well-documented, a significant gap exists in the availability of quantitative kinetic data. Further research is required to establish a complete stability profile, including a detailed pH-rate profile and the influence of temperature on degradation rates. Such data is crucial for the development of robust formulations and for ensuring the quality and safety of this compound-containing products throughout their shelf life. The provided experimental protocols can serve as a foundation for researchers and drug development professionals in conducting further stability studies on this important corticosteroid.

References

- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]

- 2. scirp.org [scirp.org]

- 3. Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Tridesilon (Desonide) in Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tridesilon, with its active pharmaceutical ingredient (API) desonide, in a range of common laboratory solvents. The information herein is critical for researchers and professionals involved in the formulation, development, and analysis of pharmaceutical products containing this synthetic corticosteroid.

Core Concepts in Solubility

The solubility of an API like desonide is a critical physicochemical property that influences its bioavailability, dissolution rate, and the design of dosage forms. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For ionizable compounds, pH plays a significant role in determining solubility.

Quantitative Solubility Data for Desonide

The following table summarizes the available quantitative solubility data for desonide in various organic solvents. It is important to note that solubility can be influenced by factors such as the crystalline form of the solute and the precise experimental conditions.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Citation |

| Ethanol | ~ 10 | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | ~ 25 | Not Specified | [1] |

| Dimethylformamide (DMF) | ~ 20 | Not Specified | [1] |

| 1:1 solution of DMSO:PBS (pH 7.2) | ~ 0.5 | Not Specified | [1] |

Qualitative Solubility of Desonide

In addition to the quantitative data, several sources provide qualitative descriptions of desonide's solubility:

Experimental Protocols for Solubility Determination

The determination of API solubility is a fundamental procedure in pharmaceutical sciences. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility[6][7].

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid drug to a known volume of the solvent in a sealed container. The mixture is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. Once equilibrium is achieved, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved drug in the filtrate is determined using a suitable analytical technique.

Detailed Experimental Workflow

-

Preparation:

-

Accurately weigh an excess amount of desonide powder. The excess is crucial to ensure that a saturated solution is formed.

-

Transfer the powder to a suitable container, such as a glass vial or flask, with a screw cap or stopper.

-

Add a precise volume of the desired laboratory solvent.

-

-

Equilibration:

-

Place the sealed container in a constant temperature environment, typically a shaker bath or incubator, set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the drug and solvent system[7]. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the concentration of the dissolved drug.

-

-

Sample Separation:

-

Once equilibrium is established, cease agitation and allow the undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is common to use a syringe fitted with a filter (e.g., a 0.45 µm PVDF or PTFE filter).

-

-

Analysis:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of desonide in the diluted solution using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for determining the concentration of the API and can also detect any degradation products[6].

-

UV-Vis Spectrophotometry: A simpler and faster method, suitable if the API has a distinct chromophore and there are no interfering substances.

-

-

-

Calculation:

-

Calculate the original concentration of desonide in the saturated solution by taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of this compound (desonide) solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound (desonide).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Desonide | C24H32O6 | CID 5311066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Desonide Lotion, 0.05% Rx only For Dermatologic Use Only.Not for Ophthalmic Use. [dailymed.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

potential off-target effects of Tridesilon in cellular models

An In-depth Technical Guide to the Potential Off-Target Effects of Tridesilon (Desonide) in Cellular Models

Abstract

This compound, with the active ingredient desonide, is a low-potency synthetic, non-fluorinated topical corticosteroid used for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Its primary mechanism of action is well-characterized and involves agonism of the cytosolic glucocorticoid receptor (GR), leading to the modulation of gene expression.[3][4] This is considered its "on-target" effect. However, the broader cellular impact, including potential off-target effects, is less defined. This technical guide synthesizes available information on the general class of corticosteroids and provides a framework for investigating the potential off-target effects of desonide in cellular models. While direct experimental data on desonide's off-target effects are scarce, this document extrapolates from known corticosteroid pharmacology to propose potential mechanisms, detailed experimental protocols for their investigation, and representative data visualizations.

The Canonical "On-Target" Glucocorticoid Pathway

The established mechanism of desonide involves its binding to the intracellular glucocorticoid receptor. This drug-receptor complex translocates to the nucleus, where it directly or indirectly regulates the transcription of target genes.[4] This genomic pathway involves two primary modes of action:

-

Transactivation: The GR-desonide complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those for lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins and leukotrienes.[1]

-

Transrepression: The complex can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without direct DNA binding. This tethering mechanism prevents the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5]

Caption: Canonical genomic pathway of this compound (Desonide).

Potential Off-Target Mechanisms in Cellular Models

Off-target effects can arise from interactions with unintended molecules or through non-canonical signaling pathways. For corticosteroids, these are often described as "non-genomic" effects because they occur too rapidly to be explained by gene transcription and protein synthesis.[5]

Non-Genomic Signaling via Kinase Modulation

Rapid corticosteroid effects are often mediated through interactions with cytosolic or membrane-bound GRs that trigger intracellular signaling cascades.[5] This can lead to the modulation of various kinases, which are central regulators of cellular processes.

-

PI3K/Akt Pathway: Some studies suggest that glucocorticoids can rapidly activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[5]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, can also be modulated by corticosteroids. These pathways are involved in cellular stress responses, apoptosis, and inflammation.[5]

Investigating these pathways could reveal unintended pro-proliferative or anti-apoptotic effects of desonide in certain cell types.

Caption: Potential non-genomic off-target signaling of this compound.

Modulation of Ion Channels

Ion channels are critical for a vast array of cellular functions, and their modulation represents a significant class of off-target drug effects.[6][7] While not extensively documented for desonide, other steroid hormones are known to interact with ion channels, causing rapid changes in membrane potential and ion flux.[8] Potential targets could include:

-

Voltage-gated potassium (Kv) channels: Important for regulating cell volume and proliferation in non-excitable cells like keratinocytes.

-

Transient Receptor Potential (TRP) channels: Involved in sensory transduction, including itch and pain, which are relevant to dermatological conditions.

Unintended modulation of these channels could alter cellular homeostasis and contribute to side effects like skin irritation or burning.[3]

Effects on Cellular Proliferation and Apoptosis

While the anti-inflammatory action of corticosteroids is often associated with the induction of apoptosis in immune cells, their effect on other cell types, like keratinocytes or fibroblasts, can be complex. Off-target modulation of cyclin-dependent kinases (CDKs) or apoptosis-regulating proteins (e.g., Bcl-2 family) could lead to unintended consequences.[9][10] Chronic exposure could potentially alter the balance between proliferation and cell death, which is a key concern in dermatological applications.[3]

Experimental Protocols for Off-Target Effect Investigation

The following protocols provide a framework for studying the potential off-target effects of this compound in relevant cellular models (e.g., human keratinocytes, fibroblasts, or immune cell lines).

Protocol: Transcriptomic Analysis via RNA-Sequencing

This protocol aims to identify global, unbiased changes in gene expression following this compound treatment, which may reveal off-target genomic effects beyond the canonical GR pathway.

-

Cell Culture and Treatment:

-

Culture human keratinocytes (e.g., HaCaT cell line) to 80% confluency in appropriate media.

-

Treat cells with a vehicle control (e.g., DMSO) and varying concentrations of desonide (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for different time points (e.g., 6 hours for early response, 24 hours for late response).

-

Harvest cells and extract total RNA using a high-purity extraction kit.

-

-

Library Preparation and Sequencing:

-

Assess RNA quality and quantity (e.g., using Agilent Bioanalyzer).

-